molecular formula C8H14O4 B1359791 3-Ethyl-3-methylglutaric acid CAS No. 5345-01-7

3-Ethyl-3-methylglutaric acid

Cat. No.: B1359791
CAS No.: 5345-01-7
M. Wt: 174.19 g/mol
InChI Key: XAWFHZMTJUGGEE-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylglutaric acid is an organic compound with the molecular formula C8H14O4. It is a derivative of glutaric acid, characterized by the presence of ethyl and methyl groups attached to the third carbon of the glutaric acid backbone. This compound is known for its applications in various fields, including organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methylglutaric acid can be synthesized through several methods. One common approach involves the alkylation of glutaric acid derivatives. For instance, the reaction of 2,4-dicyano-3-ethyl-3-methylglutarimide with appropriate reagents can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the controlled alkylation of glutaric acid or its derivatives under specific conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylglutaric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyl-3-methylglutaric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its effects on metabolic disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylglutaric acid involves its interaction with specific enzymes and metabolic pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. For example, it may interfere with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A, affecting cholesterol biosynthesis .

Comparison with Similar Compounds

    Glutaric acid: The parent compound, lacking the ethyl and methyl groups.

    3-Hydroxy-3-methylglutaric acid: Similar structure but with a hydroxyl group.

    3-Methylglutaric acid: Contains only a methyl group.

Uniqueness: 3-Ethyl-3-methylglutaric acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution can result in distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-ethyl-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-8(2,4-6(9)10)5-7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWFHZMTJUGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201613
Record name 3-Ethyl-3-methylglutaric acid
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-01-7
Record name 3-Ethyl-3-methylpentanedioic acid
Source CAS Common Chemistry
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Record name 3-Ethyl-3-methylglutaric acid
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Record name 3-Ethyl-3-methylglutaric acid
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Record name 3-Ethyl-3-methylglutaric acid
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Record name 3-ethyl-3-methylglutaric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-ethyl-3-methylglutaric acid in the synthesis of unsymmetrical tetraalkylmethanes?

A1: this compound serves as a key starting material in the synthesis of unsymmetrical tetraalkylmethanes []. While the abstract doesn't provide specific details about the reaction pathway, it suggests that the researchers used this compound as a precursor to build more complex molecules with four different alkyl groups attached to a central carbon atom. This approach likely involves several synthetic steps, including decarboxylation, reduction, and alkylation reactions.

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